1-(Benzenesulfonyl)-4-[(benzyloxy)methyl]piperidine
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Overview
Description
1-(Benzenesulfonyl)-4-[(benzyloxy)methyl]piperidine is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a benzenesulfonyl group and a benzyloxy methyl group attached to the piperidine ring
Preparation Methods
The synthesis of 1-(Benzenesulfonyl)-4-[(benzyloxy)methyl]piperidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via sulfonylation using benzenesulfonyl chloride in the presence of a base such as pyridine.
Attachment of the Benzyloxy Methyl Group: The benzyloxy methyl group can be attached through a nucleophilic substitution reaction using benzyl alcohol and a suitable alkylating agent.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
1-(Benzenesulfonyl)-4-[(benzyloxy)methyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyloxy methyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, temperature control, and catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(Benzenesulfonyl)-4-[(benzyloxy)methyl]piperidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Benzenesulfonyl)-4-[(benzyloxy)methyl]piperidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its action.
Comparison with Similar Compounds
1-(Benzenesulfonyl)-4-[(benzyloxy)methyl]piperidine can be compared with other similar compounds, such as:
1-(Benzenesulfonyl)piperidine: Lacks the benzyloxy methyl group, which may result in different chemical and biological properties.
4-(Benzyloxy)methylpiperidine:
N-Benzylpiperidine: Contains a benzyl group instead of a benzyloxy methyl group, leading to variations in its chemical behavior.
Properties
IUPAC Name |
1-(benzenesulfonyl)-4-(phenylmethoxymethyl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3S/c21-24(22,19-9-5-2-6-10-19)20-13-11-18(12-14-20)16-23-15-17-7-3-1-4-8-17/h1-10,18H,11-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVZQMHILNFUZLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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